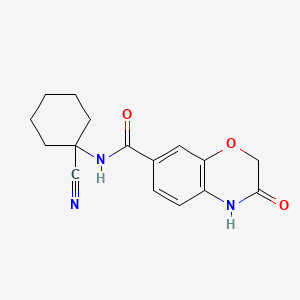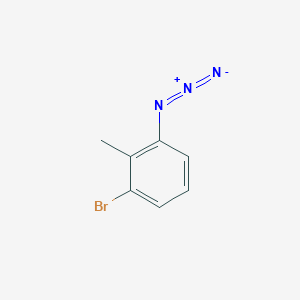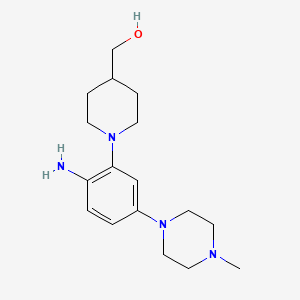
(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as [5-amino-2-(4-methyl-1-piperazinyl)phenyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-11(13)8-10(12)9-16/h2-3,8,16H,4-7,9,13H2,1H3 . This indicates that the compound has a molecular structure with 12 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C . The compound’s structure can be represented by the SMILES string OCC1CCNCC1 .Aplicaciones Científicas De Investigación
Template Generation in Zinc Phosphites and Phosphates
In a study by Wang et al. (2013), novel structure-directing agents (SDAs) were generated in situ for the synthesis of zinc phosphites and phosphates. This involved N-methylation transformations between methanol solvent and organic cyclic aliphatic and aromatic amines, demonstrating a unique approach to methylation from methanol molecules. The study highlights the use of these SDAs in the preparation of organically templated zinc phosphites/phosphates (Wang et al., 2013).
Antimicrobial Properties of Pyridine Derivatives
Patel et al. (2011) investigated the synthesis of new pyridine derivatives, demonstrating their antimicrobial activity. The study utilized 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare a range of compounds, which showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis and CNS Receptor Affinity
Beduerftig, Weigl, and Wünsch (2001) described a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from (S)-serine, and their transformation into ligands for central nervous system receptors. This study provides insights into the application of these compounds in exploring CNS receptor affinity (Beduerftig, Weigl, & Wünsch, 2001).
Antimicrobial Activity and Molecular Modeling
Mandala et al. (2013) synthesized a series of novel compounds with significant antibacterial and antifungal activity. Their structure-based investigations using docking studies with crystal structures of oxidoreductase proteins provide insights into the potential applications of these compounds in antimicrobial therapy (Mandala et al., 2013).
Asymmetric Synthesis of Aminoalkyl Piperidines
Froelich et al. (1996) discussed the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines. This study contributes to the understanding of the synthesis processes of complex organic compounds, demonstrating the potential of these methods in pharmaceutical and chemical research (Froelich et al., 1996).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Its metabolism and excretion pathways are currently unknown .
Result of Action
It’s possible that it could influence cellular processes such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Propiedades
IUPAC Name |
[1-[2-amino-5-(4-methylpiperazin-1-yl)phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-8-10-20(11-9-19)15-2-3-16(18)17(12-15)21-6-4-14(13-22)5-7-21/h2-3,12,14,22H,4-11,13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUUBNBKIBWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2743765.png)
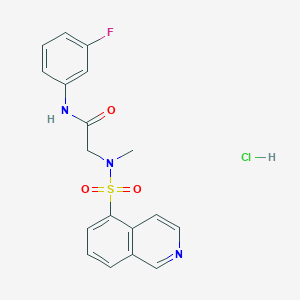

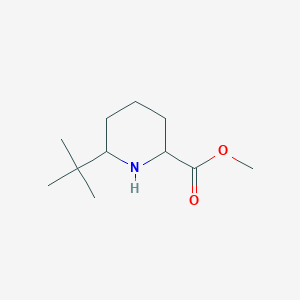
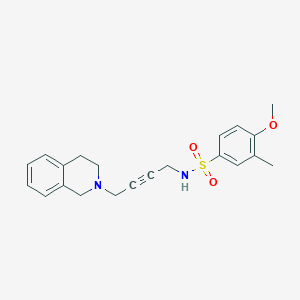
![2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B2743776.png)
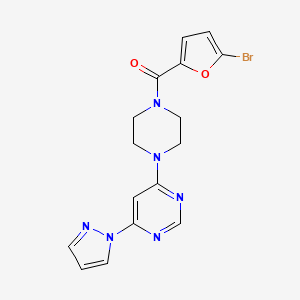

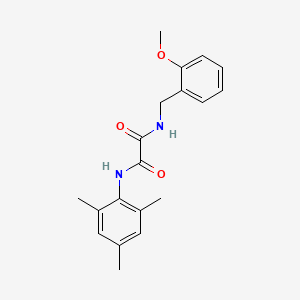
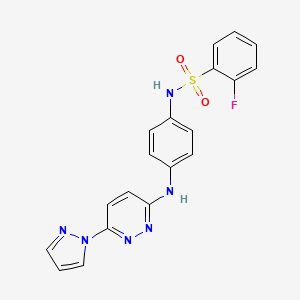
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
